molecular formula C11H12O B1354660 2-Ethyl-3-methylbenzofuran CAS No. 80079-25-0

2-Ethyl-3-methylbenzofuran

Cat. No.: B1354660
CAS No.: 80079-25-0
M. Wt: 160.21 g/mol
InChI Key: XYFFYNXZBWDIPL-UHFFFAOYSA-N
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Description

2-Ethyl-3-methylbenzofuran is an organic compound belonging to the benzofuran family Benzofurans are heterocyclic compounds containing a fused benzene and furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-3-methylbenzofuran typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. These methods may include continuous flow reactions, use of catalysts to enhance reaction rates, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-3-methylbenzofuran undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into more saturated derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzofuran ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and acids are employed under various conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce halogens, alkyl, or other functional groups.

Scientific Research Applications

2-Ethyl-3-methylbenzofuran has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Ethyl-3-methylbenzofuran involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and the derivative of the compound being studied.

Comparison with Similar Compounds

Similar Compounds

    Amiodarone: A benzofuran derivative used as an antiarrhythmic agent.

    Angelicin: Known for its phototoxic and anti-inflammatory properties.

    Bergapten: Used in the treatment of skin disorders.

    Nodekenetin: Exhibits anti-tumor activity.

    Xanthotoxin: Used in the treatment of vitiligo and psoriasis.

    Usnic Acid: Known for its antibacterial and antifungal properties.

Uniqueness

2-Ethyl-3-methylbenzofuran is unique due to the presence of both ethyl and methyl groups on the benzofuran ring, which can influence its chemical reactivity and biological activity. This structural uniqueness allows for the exploration of new derivatives with potentially enhanced properties and applications.

Properties

IUPAC Name

2-ethyl-3-methyl-1-benzofuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O/c1-3-10-8(2)9-6-4-5-7-11(9)12-10/h4-7H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYFFYNXZBWDIPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C2=CC=CC=C2O1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20507465
Record name 2-Ethyl-3-methyl-1-benzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20507465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80079-25-0
Record name 2-Ethyl-3-methylbenzofuran
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=80079-25-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Ethyl-3-methyl-1-benzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20507465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzofuran, 2-ethyl-3-methyl
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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